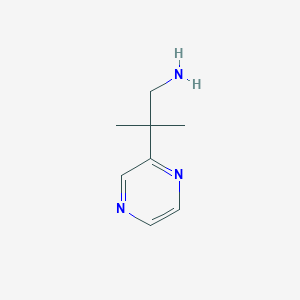
2-甲基-2-(吡嗪-2-基)丙烷-1-胺
描述
2-Methyl-2-(pyrazin-2-yl)propan-1-amine is a versatile small molecule scaffold with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of a pyrazine ring attached to a propan-1-amine backbone, making it an interesting subject for various chemical and biological studies.
科学研究应用
2-Methyl-2-(pyrazin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
Target of Action
The primary target of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being mu and delta opioid receptors. They play a crucial role in pain perception, mood regulation, and stress response .
Mode of Action
2-Methyl-2-(pyrazin-2-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. It has high affinity for human, rat, and mouse KOR .
Biochemical Pathways
As a kor antagonist, it likely influences pathways involved in pain perception, mood regulation, and stress response .
Result of Action
In animal studies, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine has shown to block KOR and MOR agonist-induced analgesia . It has demonstrated antidepressant-like efficacy, attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
生化分析
Biochemical Properties
2-Methyl-2-(pyrazin-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kappa opioid receptors (KOR) and mu opioid receptors (MOR), exhibiting antagonist properties . These interactions can modulate the activity of these receptors, affecting downstream signaling pathways and physiological responses.
Cellular Effects
2-Methyl-2-(pyrazin-2-yl)propan-1-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to attenuate the behavioral effects of stress in animal models, indicating its potential impact on stress-related cellular pathways . Additionally, it may affect gene expression related to stress responses and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist at kappa opioid receptors (KOR) and mu opioid receptors (MOR), blocking their activity and preventing the downstream signaling that these receptors typically mediate . This inhibition can lead to changes in gene expression and cellular responses associated with these receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its activity over a certain period, but long-term effects on cellular function may vary depending on the experimental conditions . It is crucial to monitor the compound’s stability and degradation to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing stress-related behaviors . At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing any harmful outcomes.
Metabolic Pathways
2-Methyl-2-(pyrazin-2-yl)propan-1-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and effects in biological systems .
Transport and Distribution
The transport and distribution of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms can provide insights into the compound’s bioavailability and efficacy.
Subcellular Localization
2-Methyl-2-(pyrazin-2-yl)propan-1-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrazine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-Methyl-2-(pyrazin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
相似化合物的比较
Similar Compounds
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Similar in structure but with a piperazine ring instead of a pyrazine ring.
2-Methyl-2-(pyridin-2-yl)propan-1-amine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Methyl-2-(pyrazin-2-yl)propan-1-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties.
属性
IUPAC Name |
2-methyl-2-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBXGBJQZSXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176768-41-4 | |
| Record name | 2-methyl-2-(pyrazin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)
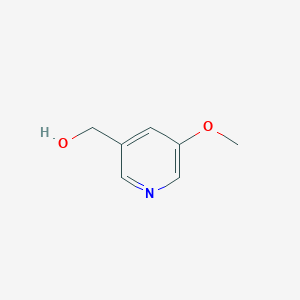

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)

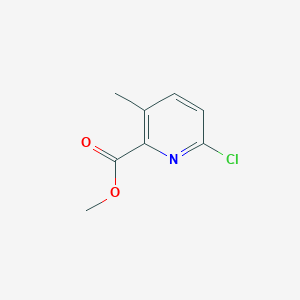


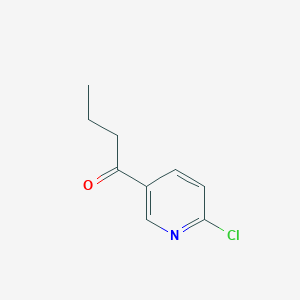

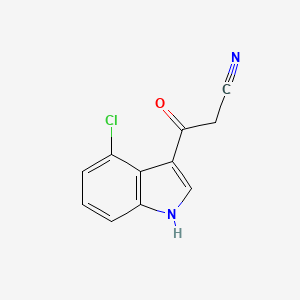
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)
![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)

